LLY-507

説明

Structure

3D Structure

特性

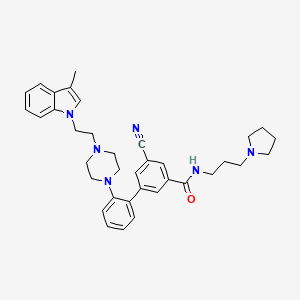

IUPAC Name |

3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYRDVBFYVDJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42N6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LLY-507 Mechanism of Action in Cancer Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of LLY-507, a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2. LLY-507 has emerged as a critical chemical probe for dissecting the biological functions of SMYD2 in oncogenesis. This document details the molecular interactions, cellular effects, and anti-proliferative properties of LLY-507 in various cancer models, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Inhibition of SMYD2

LLY-507 functions as a highly potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in the progression of several cancers.[1][2][3][4] SMYD2 catalyzes the monomethylation of various protein substrates, including the tumor suppressor p53.[2][4][5] LLY-507 exerts its effects by binding to the substrate peptide binding pocket of SMYD2, thereby blocking its catalytic activity.[2][5][6]

A high-resolution (1.63-Å) co-crystal structure of LLY-507 in complex with SMYD2 confirms that the inhibitor occupies the substrate-binding channel.[2][5][6] This binding prevents SMYD2 from methylating its target proteins. The selectivity of LLY-507 is a key attribute, with studies demonstrating over 100-fold greater potency for SMYD2 compared to a broad panel of other methyltransferases and non-methyltransferase targets.[1][2][5][6]

Impact on p53 Methylation

One of the well-characterized downstream effects of LLY-507 is the inhibition of SMYD2-mediated methylation of p53 at lysine 370 (p53K370me1).[2][7] This methylation event is thought to repress the transcriptional activity of p53. By inhibiting this process, LLY-507 can restore p53 function, potentially leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and efficacy of LLY-507 from various in vitro studies.

Table 1: In Vitro Potency of LLY-507

| Assay Type | Substrate | Target Enzyme | IC50 Value | Reference |

| Biochemical Assay | p53 peptide | SMYD2 | <15 nM | [1][3] |

| Biochemical Assay | Histone H4 peptide | SMYD2 | 31 nM | [1][3] |

| Cell-based ELISA | p53 Lys370 | SMYD2 | 0.6 µM | [3][7] |

| Western Blot | p53 Lys370 | SMYD2 | ~1 µM | [7] |

| Meso Scale Discovery Sandwich ELISA | p53 Lys370 | SMYD2 | 0.6 µM | [7] |

Table 2: Anti-proliferative Activity of LLY-507 in Cancer Cell Lines

| Cancer Type | Cell Line | Treatment Duration | IC50 Range (µM) | Reference |

| Esophageal Squamous Cell Carcinoma | Multiple | 3-7 days | Dose-dependent inhibition | [2] |

| Hepatocellular Carcinoma | Multiple | 3-7 days | Dose-dependent inhibition | [2] |

| Breast Cancer | Multiple | 3-7 days | Dose-dependent inhibition | [2] |

| High-Grade Serous Ovarian Carcinoma | Multiple | Not Specified | 1.77 - 2.90 µM | [8][9] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of LLY-507 and a typical experimental workflow for its evaluation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. LLY-507, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]

- 6. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone methyltransferase SMYD2 selective inhibitor LLY-507 in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

LLY-507: A Deep Dive into its Function as a Selective SMYD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLY-507 is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] SMYD2 is an enzyme that catalyzes the monomethylation of several protein substrates, most notably the tumor suppressor p53.[3][4] Overexpression of SMYD2 has been implicated in various cancers, including esophageal squamous cell carcinoma, breast cancer, and liver cancer, often correlating with poor patient prognosis.[3][4][5] LLY-507 serves as a critical chemical probe for elucidating the biological functions of SMYD2 in both normal physiology and disease states, particularly in oncology.[1][3] This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of LLY-507.

Core Function and Mechanism of Action

LLY-507 exerts its biological effects through the direct inhibition of the enzymatic activity of SMYD2. It binds to the substrate peptide binding pocket of SMYD2, preventing it from methylating its target proteins.[3][4][5] A high-resolution crystal structure of the SMYD2-LLY-507 complex has confirmed this binding mode.[3][4][5] The primary molecular function of LLY-507 is to block the SMYD2-mediated monomethylation of lysine residues on its substrates.

One of the most well-characterized substrates of SMYD2 is the tumor suppressor protein p53. SMYD2 specifically monomethylates p53 at lysine 370 (K370).[4][6] This methylation event is associated with the repression of p53's transcriptional activity, thereby inhibiting its tumor-suppressive functions.[7][8] By inhibiting SMYD2, LLY-507 prevents the methylation of p53 at K370, leading to a restoration of p53's ability to regulate the expression of its target genes involved in cell cycle arrest and apoptosis.

The inhibitory effect of LLY-507 is highly selective for SMYD2. It displays over 100-fold selectivity for SMYD2 compared to a broad panel of other methyltransferases, including the closely related SMYD3.[1][2] This high degree of selectivity makes LLY-507 an invaluable tool for studying the specific roles of SMYD2 without confounding effects from the inhibition of other enzymes.

Quantitative Data Summary

The potency and selectivity of LLY-507 have been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data for LLY-507.

| Parameter | Substrate | Assay Type | Value | Reference |

| IC50 | p53 peptide | Biochemical | <15 nM | [1][2] |

| IC50 | H4 peptide | Biochemical | 31 nM | [1][2] |

| IC50 | p53 Lys370 methylation | Cellular (U2OS cells) | 0.6 µM | [1] |

| Selectivity | 21 other methyltransferases | Biochemical | >100-fold | [1] |

Signaling Pathway and Cellular Consequences

The inhibition of SMYD2 by LLY-507 initiates a signaling cascade that primarily impacts p53-mediated pathways and cell proliferation.

Caption: LLY-507 inhibits SMYD2, preventing p53 methylation and restoring its tumor-suppressive function.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of LLY-507.

Western Blot Analysis of p53 K370 Methylation

This protocol details the assessment of SMYD2-mediated p53 methylation in cells treated with LLY-507.

Caption: Workflow for analyzing p53 methylation by Western blot after LLY-507 treatment.

Methodology:

-

Cell Culture and Transfection:

-

LLY-507 Treatment:

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[2]

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE (e.g., 10% polyacrylamide gel) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[2]

-

-

Immunodetection:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for monomethylated p53 at K370, total p53, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Cell Proliferation Assay

This protocol describes how to measure the anti-proliferative effects of LLY-507 on cancer cell lines.

Caption: Workflow for assessing the anti-proliferative effects of LLY-507 using a luminescent assay.

Methodology:

-

Cell Seeding:

-

Seed cancer cell lines (e.g., esophageal, liver, or breast cancer cell lines) in opaque-walled 96-well plates at a predetermined optimal density for 3- to 7-day growth.[3]

-

Allow the cells to adhere overnight.

-

-

LLY-507 Treatment:

-

Prepare a serial dilution of LLY-507 in culture medium.

-

Remove the existing medium from the wells and add the medium containing the different concentrations of LLY-507 (e.g., 0 to 20 µM).[1] Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Cell Viability Measurement (CellTiter-Glo® Assay):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[3]

-

Add a volume of CellTiter-Glo® reagent to each well equal to the volume of culture medium in the well.[1][3]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

-

Normalize the data to the vehicle-treated control wells and calculate the percentage of cell viability.

-

Plot the concentration-response curves and determine the half-maximal inhibitory concentration (IC50) values.

-

Conclusion

LLY-507 is a cornerstone chemical probe for investigating the biological roles of SMYD2. Its high potency and selectivity enable researchers to dissect the specific contributions of SMYD2 to cellular processes, particularly in the context of cancer. The detailed protocols provided in this guide offer a framework for the robust evaluation of LLY-507's effects on SMYD2 activity and cancer cell proliferation. Further research utilizing LLY-507 will undoubtedly continue to unravel the complexities of SMYD2-mediated signaling and its potential as a therapeutic target in oncology and other diseases.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ch.promega.com [ch.promega.com]

- 4. scienceopen.com [scienceopen.com]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]

- 6. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Repression of p53 activity by Smyd2-mediated methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of SMYD2 Inhibition by LLY-507: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLY-507 is a potent, selective, and cell-active small molecule inhibitor of the protein lysine methyltransferase SMYD2.[1][2] SMYD2 is a member of the SET and MYND domain-containing family of proteins that catalyzes the monomethylation of both histone and non-histone protein substrates, playing a crucial role in various cellular processes, including transcriptional regulation and signal transduction.[3][4] Dysregulation of SMYD2 has been implicated in the pathogenesis of numerous cancers, making it an attractive therapeutic target.[5][6] This technical guide provides an in-depth overview of the biological consequences of SMYD2 inhibition by LLY-507, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.

LLY-507: A Potent and Selective SMYD2 Inhibitor

LLY-507 demonstrates high potency and selectivity for SMYD2. It binds to the substrate peptide binding pocket of SMYD2, effectively blocking its methyltransferase activity.[2]

Quantitative Data on LLY-507 Activity

The inhibitory activity of LLY-507 has been quantified through various biochemical and cellular assays. The following tables summarize the key potency and cellular activity data for LLY-507.

| Parameter | Substrate | Assay | Value | Reference |

| IC | p53 peptide | Scintillation Proximity Assay | <15 nM | [2] |

| IC | Histone H4 peptide | Biochemical Assay | 31 nM | [2] |

Table 1: Biochemical Activity of LLY-507 against SMYD2.

| Cell Line | Assay | Endpoint | IC | Reference |

| HEK293 | Western Blot | p53 Lys370me1 inhibition | < 1 µM | [4] |

| U2OS | Cell-based ELISA | p53 Lys370me1 inhibition | 0.6 µM | [4] |

| KYSE-150 | Sandwich ELISA | p53 Lys370me1 inhibition | 0.6 µM | [4] |

| A549 | MTT Assay | Cell Viability (48h) | 2.13 µg/mL | [7] |

| A549 | MTT Assay | Cell Viability (72h) | 0.71 µg/mL | [7] |

Table 2: Cellular Activity of LLY-507.

Core Biological Functions Modulated by LLY-507

Inhibition of SMYD2 by LLY-507 elicits a range of biological effects, primarily through the modulation of non-histone protein methylation.

Regulation of the p53 Tumor Suppressor Pathway

A primary and well-documented target of SMYD2 is the tumor suppressor protein p53.[2][4] SMYD2 monomethylates p53 at lysine 370 (K370), a post-translational modification that represses p53's transcriptional activity and promotes its degradation.[8] By inhibiting SMYD2, LLY-507 prevents the methylation of p53, leading to its accumulation and enhanced tumor suppressor function.[8] This reactivation of p53 signaling can induce cell cycle arrest and apoptosis in cancer cells.

Limited Impact on Global Histone Methylation

Interestingly, studies have shown that inhibition of SMYD2 with LLY-507 does not significantly alter global levels of histone methylation.[2][9] This is consistent with findings that SMYD2 is primarily localized in the cytoplasm.[2] These observations suggest that the primary oncogenic roles of SMYD2 are mediated through the methylation of non-histone substrates.

Emerging Roles in Other Signaling Pathways

Recent research has expanded the repertoire of SMYD2 substrates, implicating its involvement in other critical signaling pathways:

-

NF-κB Signaling: SMYD2 can methylate TRAF2, a key component of the NF-κB signaling pathway, suggesting a role for SMYD2 in inflammation and immunity.[10]

-

MAPK Signaling: While the direct methylation of MAPK pathway components by SMYD2 is still under investigation, the related protein SMYD3 has been shown to methylate and activate MAP3K2, a kinase upstream of ERK.[11][12] Given the structural similarities within the SMYD family, a potential role for SMYD2 in modulating MAPK signaling warrants further exploration.

-

The Warburg Effect: SMYD2 has been shown to suppress p53 activity to promote glucose metabolism in cervical cancer, indicating a role in the Warburg effect, a hallmark of cancer metabolism.[13][14][15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LLY-507.

Western Blotting for p53 Lys370 Monomethylation

This protocol is adapted from studies demonstrating LLY-507's effect on p53 methylation in HEK293 cells.[2][16]

-

Cell Culture and Treatment:

-

Seed 2 x 10^5 HEK293 cells per well in 6-well plates.

-

Co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors using a suitable transfection reagent (e.g., Lipofectamine® 2000).

-

24 hours post-transfection, treat cells with a dose-response range of LLY-507 (e.g., 0-2.5 µM) for 28 hours.

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and starting dilutions:

-

Anti-p53 Lys370me1 (custom antibody as described in Nguyen et al., 2015, or commercially available equivalent)

-

Anti-total p53 (e.g., 1:1000 dilution)

-

Anti-FLAG tag (e.g., 1:1000 dilution)

-

Anti-β-actin (loading control, e.g., 1:5000 dilution)

-

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

-

Meso Scale Discovery (MSD) Sandwich ELISA for p53 Lys370 Monomethylation

This protocol is based on the method used for KYSE-150 cells stably overexpressing FLAG-tagged SMYD2.[2][17]

-

Cell Culture and Treatment:

-

Seed 1 x 10^6 KYSE-150-FLAG-SMYD2 cells per well in 6-well plates.

-

The following day, treat cells with a dose-response range of LLY-507 (e.g., 0-5 µM) for 24 hours.

-

-

Lysate Preparation:

-

Lyse cells in 200 µL of MSD Tris Lysis Buffer per well.

-

Determine protein concentration.

-

-

MSD Assay:

-

Use a 96-well MULTI-ARRAY plate pre-coated with an anti-total p53 antibody.

-

Block the plate with MSD Blocker A for 1 hour at room temperature with shaking.

-

Wash the plate three times with MSD Tris Wash Buffer.

-

Add 25 µL of cell lysate to each well and incubate for 1 hour at room temperature with shaking.

-

Wash the plate three times.

-

Add 25 µL of SULFO-TAG conjugated anti-p53 Lys370me1 detection antibody and incubate for 1 hour at room temperature with shaking.

-

Wash the plate three times.

-

Add 150 µL of MSD Read Buffer T to each well.

-

Analyze the plate on an MSD SECTOR Imager.

-

Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[2][13]

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a density optimized for 3- to 7-day growth.

-

Allow cells to attach overnight.

-

Treat cells with a range of LLY-507 concentrations (e.g., 0-20 µM) for the desired duration (3 to 7 days).

-

-

Assay Procedure:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Conclusion and Future Directions

LLY-507 has emerged as a critical chemical probe for elucidating the biological functions of SMYD2. Its potent and selective inhibition of SMYD2 has confirmed the enzyme's role in regulating the p53 tumor suppressor pathway and has uncovered novel connections to other cancer-relevant signaling networks. The finding that LLY-507's primary effects are mediated through non-histone substrates opens new avenues for research into the cytoplasmic roles of protein methylation.

While LLY-507 is currently in the preclinical stage of development, its ability to inhibit the proliferation of various cancer cell lines highlights the therapeutic potential of targeting SMYD2.[1] Future research should focus on a more comprehensive characterization of the SMYD2 methylome to identify additional substrates and further delineate its role in diverse cellular processes. Understanding the interplay between SMYD2 and other signaling pathways, such as MAPK and metabolic pathways, will be crucial for developing effective combination therapies. Ultimately, the continued investigation of SMYD2 and the development of inhibitors like LLY-507 hold promise for novel therapeutic strategies in oncology and other diseases where SMYD2 is implicated.

References

- 1. apexbt.com [apexbt.com]

- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of SMYD2 protects against cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 9. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. Lysine methylation in cancer: SMYD3-MAP3K2 teaches us new lessons in the Ras-ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scienceopen.com [scienceopen.com]

- 14. Understanding the Warburg Effect: The Metabolic Requirements of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. selleckchem.com [selleckchem.com]

- 17. mesoscale.com [mesoscale.com]

LLY-507: A Technical Guide to Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2, in various cancer types. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for target engagement and validation, and visualizes the relevant biological pathways and experimental workflows.

Executive Summary

LLY-507 is a small molecule inhibitor targeting SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase implicated in the progression of several cancers.[1][2] SMYD2 catalyzes the monomethylation of various protein substrates, including the tumor suppressor proteins p53 and Retinoblastoma (Rb), thereby modulating their functions.[3] Overexpression of SMYD2 has been observed in esophageal squamous cell carcinoma (ESCC), hepatocellular carcinoma (HCC), breast cancer, and high-grade serous ovarian carcinoma (HGSOC), often correlating with poor patient prognosis.[1][2][3][4] LLY-507 serves as a critical chemical probe to investigate the oncogenic functions of SMYD2 and to validate it as a therapeutic target.[1][2][3]

Mechanism of Action

LLY-507 is a cell-active, potent, and highly selective inhibitor of SMYD2.[1][2][3][5] Structural studies have revealed that LLY-507 binds to the substrate peptide binding pocket of SMYD2, thereby preventing it from methylating its target proteins.[1][2] The inhibitory activity of LLY-507 is over 100-fold more selective for SMYD2 compared to a wide range of other methyltransferases and non-methyltransferase targets.[1][2][3]

The primary mechanism of LLY-507 in cancer cells involves the inhibition of SMYD2-mediated methylation of key cellular proteins involved in tumorigenesis. One of the most well-characterized substrates of SMYD2 is the tumor suppressor p53. SMYD2 monomethylates p53 at lysine 370 (K370), which is thought to sterically hinder the binding of p53 to the promoter regions of its target genes.[3] By inhibiting this methylation, LLY-507 can restore the transcriptional activity of p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.

Another critical substrate of SMYD2 is the Retinoblastoma (Rb) protein. SMYD2-mediated methylation of Rb at lysines 810 and 860 can lead to the repression of Rb/E2F target genes, thereby promoting cell cycle progression.[3] LLY-507's inhibition of SMYD2 can reverse this effect, contributing to its anti-proliferative activity.

Quantitative Efficacy Data

The potency and cellular activity of LLY-507 have been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) of LLY-507.

Table 1: Biochemical Inhibition of SMYD2

| Substrate | IC50 |

| p53 Peptide | <15 nM[5][6] |

| H4 Peptide | 31 nM[5][6] |

Table 2: Cellular Inhibition of p53 Methylation

| Cell Line | Assay Type | IC50 |

| U2OS (transfected with SMYD2) | Cell-based ELISA | 0.6 µM[3][7] |

| HEK293 (transfected with SMYD2 and p53) | Western Blot | <1 µM[7] |

| KYSE-150 (stably expressing SMYD2) | Sandwich ELISA | 0.6 µM[3] |

Table 3: Anti-proliferative Activity in Cancer Cell Lines

| Cancer Type | Cell Lines | Treatment Duration | Effect |

| Esophageal Squamous Cell Carcinoma (ESCC) | Multiple | 3-7 days | Dose-dependent inhibition of proliferation[3][6] |

| Hepatocellular Carcinoma (HCC) | Multiple | 3-7 days | Dose-dependent inhibition of proliferation[3][6] |

| Breast Cancer | Multiple | 3-7 days | Dose-dependent inhibition of proliferation[3][6] |

| High-Grade Serous Ovarian Carcinoma (HGSOC) | Multiple | Not specified | Suppression of cell growth and increased apoptosis[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the validation of LLY-507 as a SMYD2 inhibitor.

Western Blot for p53 Methylation

This protocol is designed to assess the inhibition of SMYD2-mediated p53 methylation in a cellular context.

Materials:

-

HEK293 cells

-

Plasmids for FLAG-tagged p53 and FLAG-tagged SMYD2

-

Lipofectamine 2000

-

LLY-507

-

RIPA buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-FLAG, anti-p53 (total), anti-monomethyl-p53 (Lys370)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Seed 2 x 10^5 HEK293 cells per well in 6-well plates.

-

Co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.

-

The day after transfection, treat the cells with a dose range of LLY-507 (e.g., 0-2.5 µM) for 28 hours.[5]

-

Harvest the cells and lyse them in RIPA buffer.

-

Quantify total protein concentration of the cell lysates.

-

Separate equal amounts of protein lysate on a 10% SDS-PAGE gel.[5]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies against total p53 and monomethyl-p53 (Lys370) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify band intensities to determine the ratio of methylated p53 to total p53 at different LLY-507 concentrations.

Cell-Based ELISA for p53 Methylation

This protocol provides a quantitative method to measure the inhibition of p53 methylation in cells.

Materials:

-

U2OS cells

-

Plasmid for SMYD2

-

LLY-507

-

96-well plates

-

ELISA buffer and reagents

-

Primary antibodies: anti-p53 (capture), anti-monomethyl-p53 (Lys370) (detection)

-

HRP-conjugated secondary antibody

-

Substrate for colorimetric or fluorometric detection

-

Plate reader

Procedure:

-

Seed U2OS cells in 96-well plates.

-

Transfect the cells with the SMYD2 plasmid.

-

Treat the cells with a dose range of LLY-507 for 15 hours.[7]

-

Lyse the cells and transfer the lysate to an ELISA plate pre-coated with a capture antibody for total p53.

-

Incubate to allow binding of p53 to the plate.

-

Wash the plate to remove unbound proteins.

-

Add the detection antibody specific for monomethyl-p53 (Lys370).

-

Wash the plate and add an HRP-conjugated secondary antibody.

-

Add the substrate and measure the signal using a plate reader.

-

Normalize the signal to total p53 levels and calculate the IC50 value for LLY-507.

Cell Proliferation Assay

This protocol is used to determine the effect of LLY-507 on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., ESCC, HCC, breast cancer cell lines)

-

LLY-507

-

96-well plates

-

CellTiter-Glo Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density.

-

Allow the cells to attach overnight.

-

Treat the cells with a dose range of LLY-507 (e.g., 0-20 µM).[6]

-

At the end of the treatment period, add CellTiter-Glo reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability relative to untreated controls and determine the dose-response curve and IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by LLY-507 and a general workflow for its target validation.

References

- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LLY-507, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]

- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Structural Basis of LLY-507's Selectivity for SMYD2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high selectivity of LLY-507, a potent inhibitor of the protein lysine methyltransferase SMYD2. Understanding this selectivity is crucial for the development of targeted epigenetic therapies and for utilizing LLY-507 as a precise chemical probe to elucidate the biological functions of SMYD2.

Introduction to SMYD2 and LLY-507

SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that catalyzes the monomethylation of various histone and non-histone protein substrates, including p53 and retinoblastoma protein (Rb).[1][2] Overexpression of SMYD2 has been implicated in several cancers, including esophageal squamous cell carcinoma, making it an attractive therapeutic target.[3][4]

LLY-507 is a cell-active, potent, and highly selective small molecule inhibitor of SMYD2.[3][4] Its ability to discriminate between SMYD2 and other methyltransferases, including the closely related SMYD3, makes it an invaluable tool for studying SMYD2-specific functions.[3][5] This guide will dissect the structural basis for this remarkable selectivity.

Quantitative Analysis of LLY-507's Potency and Selectivity

The potency and selectivity of LLY-507 have been rigorously quantified through various biochemical assays. The following tables summarize the key inhibitory concentrations (IC50) of LLY-507 against SMYD2 and a panel of other methyltransferases.

| Substrate | IC50 (nM) | Assay Type | Reference |

| p53 peptide | <15 | Scintillation Proximity Assay | [3][5] |

| H4 peptide | 31 | Scintillation Proximity Assay | [3][5] |

| Table 1: Biochemical potency of LLY-507 against SMYD2 with different substrates. |

| Methyltransferase | Fold Selectivity vs. SMYD2 | Reference |

| >21 other methyltransferases | >100 | [5] |

| SMYD3 | >100 | [3][5] |

| SUVH420H1 | >100 | [6] |

| SUV420H2 | >100 | [6] |

| Table 2: Selectivity of LLY-507 for SMYD2 over other methyltransferases. |

In cellular assays, LLY-507 demonstrates potent inhibition of SMYD2-mediated p53 methylation with an IC50 of approximately 0.6 µM in U2OS and KYSE-150 cells.[3]

The Structural Basis of LLY-507 Selectivity: A Crystallographic View

A high-resolution (1.63 Å) crystal structure of LLY-507 in complex with SMYD2 reveals that the inhibitor binds within the substrate peptide binding pocket.[3][4] This binding mode is crucial for its potency and selectivity.

The key interactions between LLY-507 and SMYD2 are as follows:

-

Lysine Pocket Occupancy: The pyrrolidine group of LLY-507 extends into the narrow lysine-binding channel of SMYD2, a pocket formed by the side chains of Phe184, Tyr240, and Tyr258.[3] The nitrogen atom of the pyrrolidine forms a hydrogen bond with an ordered water molecule within this pocket.[3]

-

Hydrogen Bonding Network: The methylene amide linker of LLY-507 forms critical hydrogen bonds. The oxygen atom interacts with the main chain amide nitrogen of Thr185, while the nitrogen atom hydrogen bonds with a bound water molecule.[3]

-

Hydrophobic Interactions: The benzonitrile group of LLY-507 engages in C–H...π interactions with the surrounding residues, further stabilizing the complex.[3]

The following diagram illustrates the binding of LLY-507 in the SMYD2 active site.

Caption: Binding of LLY-507 within the SMYD2 substrate pocket.

The high selectivity of LLY-507 arises from its ability to specifically fit into the unique architecture of the SMYD2 substrate-binding groove. Other methyltransferases, including the closely related SMYD3, possess differences in the residues lining this pocket, which likely preclude a similarly high-affinity interaction with LLY-507.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of the findings on LLY-507's selectivity.

SMYD2 Biochemical Assay (Scintillation Proximity Assay)

This assay measures the incorporation of a tritium-labeled methyl group from S-[methyl-3H]adenosyl-l-methionine (SAM) onto a biotinylated peptide substrate.

Caption: Workflow for the SMYD2 Scintillation Proximity Assay.

Cellular p53 Methylation Assay (Western Blot)

This method assesses the ability of LLY-507 to inhibit the methylation of p53 at Lys370 in a cellular context.

Caption: Western Blot workflow for cellular p53 methylation.

Conclusion

The selectivity of LLY-507 for SMYD2 is a result of a precise lock-and-key fit into the enzyme's substrate-binding pocket, stabilized by a network of hydrogen bonds and hydrophobic interactions. The unique topology of the SMYD2 active site, particularly the lysine-binding channel, is a key determinant of this high-affinity binding. This detailed structural and quantitative understanding provides a solid foundation for the rational design of next-generation SMYD2 inhibitors and for the continued use of LLY-507 as a specific probe to unravel the complex biology of this important methyltransferase.

References

- 1. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

LLY-507: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

LLY-507 is a potent, cell-active, and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3][4] SMYD2 is an epigenetic modulator that catalyzes the monomethylation of both histone and non-histone protein substrates, playing a crucial role in gene expression and signal transduction.[5] Dysregulation of SMYD2 has been implicated in the progression of various cancers, including esophageal, liver, and breast cancers, making it a compelling target for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of LLY-507, its mechanism of action, its role in epigenetic regulation, and detailed experimental protocols for its use in research settings.

Introduction to LLY-507 and SMYD2

SMYD2 (SET and MYND domain-containing protein 2) is a lysine methyltransferase that has been shown to methylate a variety of substrates, influencing a range of cellular processes.[5] Notably, SMYD2 methylates histone H3 at lysine 4 (H3K4) and lysine 36 (H3K36), as well as non-histone proteins such as p53, RB, and PARP1.[5] The oncogenic potential of SMYD2 is often attributed to its ability to inhibit tumor suppressor proteins through methylation.[5]

LLY-507 was developed as a chemical probe to enable the pharmacological dissection of SMYD2's biological functions.[1][2] It exhibits high selectivity for SMYD2 over a broad range of other methyltransferases.[1][2][6] Structural studies have revealed that LLY-507 binds to the substrate peptide binding pocket of SMYD2, thereby inhibiting its catalytic activity.[1][2]

Mechanism of Action of LLY-507

The primary mechanism of action of LLY-507 is the competitive inhibition of SMYD2's methyltransferase activity. A 1.63-Å resolution crystal structure of SMYD2 in complex with LLY-507 demonstrates that the inhibitor occupies the substrate peptide binding pocket.[1][2] This binding prevents SMYD2 from engaging with its protein substrates, thereby blocking the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to the target lysine residue.

In a cellular context, LLY-507 has been shown to effectively reduce the SMYD2-mediated monomethylation of p53 at lysine 370 (p53K370me1) at submicromolar concentrations.[1][7] Interestingly, studies have indicated that while LLY-507 impacts the methylation of specific non-histone targets like p53, it does not significantly affect global histone methylation levels.[1][2] This is consistent with findings that SMYD2 is primarily localized in the cytoplasm.[1][2]

Quantitative Data

The following tables summarize the quantitative data available for LLY-507's activity in various assays.

Table 1: In Vitro Biochemical Activity of LLY-507

| Target | Substrate | Assay Type | IC50 | Reference |

| SMYD2 | p53 peptide | Scintillation Proximity Assay | <15 nM | [6] |

| SMYD2 | Histone H4 peptide | Biochemical Assay | 31 nM | [4][6] |

Table 2: Cellular Activity of LLY-507

| Cell Line | Assay Type | Target Inhibition | IC50 | Reference |

| U2OS | Cell-based ELISA | p53 Lys370 monomethylation | 0.6 µM | [6][8] |

| HEK293 | Western Blot | p53 Lys370 monomethylation | <1 µM | [7] |

| KYSE-150 | Meso Scale Discovery ELISA | p53 Lys370 monomethylation | 0.6 µM | [4][8] |

Table 3: Anti-proliferative Activity of LLY-507 in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | >20 | [7] |

| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~10 | [7] |

| SNU-449 | Hepatocellular Carcinoma | 3-4 days | >20 | [7] |

| SNU-449 | Hepatocellular Carcinoma | 7 days | ~15 | [7] |

| MDA-MB-231 | Breast Cancer | 3-4 days | >20 | [7] |

| MDA-MB-231 | Breast Cancer | 7 days | ~12 | [7] |

| A549 | Non-Small Cell Lung Cancer | Not Specified | 0.71 µg/mL | [9] |

Signaling Pathways

The following diagrams illustrate the known signaling pathways involving SMYD2 and the points of intervention for LLY-507.

Caption: LLY-507 inhibits SMYD2-mediated p53 methylation.

Caption: LLY-507's potential impact on inflammatory signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving LLY-507.

Cell-Based p53 Methylation Assay (Western Blot)

This protocol is adapted from studies demonstrating LLY-507's inhibition of p53 methylation in HEK293 cells.

Objective: To determine the effect of LLY-507 on the monomethylation of p53 at lysine 370 in a cellular context.

Materials:

-

HEK293 cells

-

Lipofectamine 2000

-

Plasmids: FLAG-tagged p53 and FLAG-tagged SMYD2

-

LLY-507 (dissolved in DMSO)

-

DMEM with 10% FBS

-

RIPA buffer

-

Protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-FLAG, anti-p53K370me1, anti-total p53, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

Procedure:

-

Cell Seeding and Transfection:

-

Seed 2 x 10^5 HEK293 cells per well in 6-well plates and incubate overnight.

-

Co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 plasmids using Lipofectamine 2000 according to the manufacturer's protocol.[3]

-

-

LLY-507 Treatment:

-

The day after transfection, treat the cells with varying concentrations of LLY-507 (e.g., 0, 0.1, 0.5, 1, 2.5 µM) for 28 hours.[3] A DMSO-only control should be included.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-p53K370me1, anti-total p53, anti-FLAG, and a loading control) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

Caption: Western blot workflow for p53 methylation analysis.

Cell Proliferation Assay

This protocol is based on methods used to assess the anti-proliferative effects of LLY-507 on cancer cell lines.

Objective: To measure the effect of LLY-507 on the proliferation of cancer cells over time.

Materials:

-

Cancer cell line of interest (e.g., KYSE-150, SNU-449, MDA-MB-231)

-

Appropriate cell culture medium

-

96-well plates

-

LLY-507 (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density optimized for 3- to 7-day growth.[2] Incubate overnight.

-

-

LLY-507 Treatment:

-

Treat cells with a range of LLY-507 concentrations (e.g., 0 to 20 µM) in triplicate.[2] Include a DMSO-only control.

-

-

Incubation:

-

Incubate the plates for the desired duration (e.g., 3, 4, or 7 days).[2]

-

-

Cell Viability Measurement:

-

On the day of measurement, allow the plate to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the DMSO control and plot the results to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Role of SMYD2 in gastrointestinal cancer progression (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LLY-507, a Selective SMYD2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cell-based assays and protocols for utilizing LLY-507, a potent and selective small-molecule inhibitor of the protein-lysine methyltransferase SMYD2. The following sections detail the mechanism of action, experimental protocols, and expected outcomes for the use of LLY-507 in cellular studies.

Introduction

LLY-507 is a cell-active chemical probe that selectively inhibits SMYD2, a lysine methyltransferase implicated in various cellular processes and overexpressed in several cancers, including esophageal squamous cell carcinoma, hepatocellular carcinoma, and breast cancer.[1][2][3] SMYD2 catalyzes the monomethylation of several protein substrates, most notably the tumor suppressor protein p53 at lysine 370 (p53K370me1).[2][3][4] By inhibiting SMYD2, LLY-507 serves as a valuable tool to investigate the biological functions of this enzyme and to explore its therapeutic potential. LLY-507 has demonstrated greater than 100-fold selectivity for SMYD2 over a wide range of other methyltransferases.[1][2][5]

Mechanism of Action and Signaling Pathway

LLY-507 exerts its inhibitory effect by binding to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation of its target proteins.[2][3][4] The primary and most well-characterized downstream effect of SMYD2 inhibition by LLY-507 in a cellular context is the reduction of p53 monomethylation at lysine 370.

Quantitative Data Summary

The following tables summarize the reported in vitro and cell-based potencies of LLY-507.

| In Vitro Activity | IC50 (nM) | Reference |

| SMYD2 (p53 peptide substrate) | <15 | [1][5] |

| SMYD2 (H4 peptide substrate) | 31 | [1][5] |

| Cellular Activity | Cell Line | IC50 (µM) | Reference |

| Inhibition of p53K370me1 | U2OS | 0.6 | [1][6][7] |

| Inhibition of p53K370me1 | HEK293 (transfected) | ~1.0 | [6][7] |

| Inhibition of p53K370me1 | KYSE-150 | 0.6 | [6][7] |

| Anti-proliferative Activity (72h) | A549 | 2.13 | [8] |

| Anti-proliferative Activity (72h) | A549 (loaded on IONPs) | 0.53 | [8] |

Experimental Protocols

Protocol 1: Western Blot for Inhibition of p53 Methylation

This protocol details the methodology to assess the inhibition of SMYD2-mediated p53 methylation in cells treated with LLY-507.

Workflow Diagram:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LLY-507, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Application Notes: Preparing LLY-507 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. The following sections detail the physicochemical properties of LLY-507, a step-by-step protocol for its dissolution in Dimethyl Sulfoxide (DMSO), and recommendations for long-term storage and stability.

Physicochemical Properties of LLY-507

LLY-507 is a cell-active small molecule inhibitor of SMYD2 with a molecular weight of approximately 574.8 g/mol .[4][5] It is typically supplied as a white to off-white solid or crystalline powder.[5][6] A summary of its key properties is provided in Table 1.

| Property | Value | Citations |

| Molecular Formula | C₃₆H₄₂N₆O | [4][5][6] |

| Molecular Weight | 574.76 g/mol (variously reported as 574.8 or 574.77) | [3][4][5] |

| CAS Number | 1793053-37-8 | [4][5][7] |

| Appearance | A solid, crystalline powder | [3][4][5] |

Solubility and Stock Solution Concentration

LLY-507 is soluble in DMSO, with reported solubilities varying across different suppliers.[3][4] It is insoluble in water.[7] To ensure complete dissolution and stability, it is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.[7] While high concentrations are achievable, a conservative starting concentration is recommended for routine use. A summary of reported solubility data is presented in Table 2.

| Solvent | Reported Solubility | Notes | Citations |

| DMSO | ≥57.5 mg/mL | - | [4] |

| DMSO | 93 mg/mL (161.81 mM) | Sonication is recommended. | [6] |

| DMSO | 30 mg/mL (52.19 mM) | - | [5][7] |

| DMSO | Up to 100 mg/mL (173.98 mM) | Requires warming and/or ultrasonication. Use fresh DMSO. | [7] |

| Ethanol | 21-54.7 mg/mL | Sonication may be required. | [4][6] |

| Water | Insoluble | - | [7] |

Experimental Protocol: Preparing a 10 mM LLY-507 Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM LLY-507 stock solution in DMSO. Adjust volumes and mass as required for different concentrations.

Materials and Equipment:

-

LLY-507 powder

-

Anhydrous or high-purity DMSO

-

Analytical balance

-

Microcentrifuge tubes or amber glass vials

-

Pipettors and appropriate tips

-

Vortex mixer

-

(Optional) Sonicator water bath

-

(Optional) Water bath set to 37-50°C

Procedure:

-

Pre-calculation:

-

Determine the mass of LLY-507 required. For 1 mL of a 10 mM solution (MW = 574.76 g/mol ):

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 574.76 g/mol x 1000 mg/g = 5.75 mg

-

-

Weighing:

-

Tare a sterile microcentrifuge tube or vial on an analytical balance.

-

Carefully weigh out 5.75 mg of LLY-507 powder into the tube.

-

-

Dissolution:

-

Add 1 mL of anhydrous DMSO to the tube containing the LLY-507 powder.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is fully dissolved.

-

Visually inspect the solution against a light source to ensure no particulates are present.

-

Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm the solution in a water bath (37-50°C) for 5-10 minutes, followed by vortexing.[7]

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[7]

-

Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots as recommended in Section 4.

-

Storage and Stability

Proper storage is essential to maintain the integrity of the LLY-507 stock solution. Recommendations vary, with the most stringent conditions providing the longest stability.

| Storage Condition | Duration | Notes | Citations |

| Powder | 3 years at -20°C | Store desiccated. | [6][7] |

| In Solvent (DMSO) | 2 years at -80°C | Recommended for long-term stability. | [2] |

| In Solvent (DMSO) | 1 year at -80°C | - | [6][7] |

| In Solvent (DMSO) | 1 year at -20°C | - | [2] |

| In Solvent (DMSO) | 1 month at -20°C | For shorter-term use. | [7] |

Key Recommendation: For maximum stability, it is advised to store DMSO stock solutions in single-use aliquots at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles.[7]

Visualized Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in the preparation of an LLY-507 stock solution.

Caption: Workflow for preparing LLY-507 stock solution.

References

- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. apexbt.com [apexbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. LLY-507 | Histone Methyltransferase | TargetMol [targetmol.com]

- 7. selleckchem.com [selleckchem.com]

LLY-507: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing LLY-507, a potent and selective inhibitor of the protein methyltransferase SMYD2, in cell culture experiments. The provided information is intended to guide researchers in assessing the cellular effects of SMYD2 inhibition.

LLY-507 is a valuable chemical probe for dissecting the biological functions of SMYD2 in various cellular processes, including cancer biology. [1][2][3] It acts by binding to the substrate peptide binding pocket of SMYD2, effectively blocking its methyltransferase activity.[2][3][4][5] LLY-507 demonstrates high selectivity for SMYD2, with over 100-fold greater potency against SMYD2 compared to at least 21 other methyltransferases.[1][6]

Mechanism of Action

LLY-507 specifically inhibits the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[2][6] SMYD2 is known to methylate both histone and non-histone proteins, including the tumor suppressor p53 at lysine 370 (K370).[1][2][4] By inhibiting SMYD2, LLY-507 prevents the monomethylation of its substrates, thereby modulating downstream signaling pathways.[2] The inhibition of p53 methylation is a key cellular readout for LLY-507 activity.[4]

Quantitative Data Summary

The following tables summarize the reported in vitro and cell-based potencies of LLY-507 across various assays and cell lines.

Table 1: In Vitro Enzymatic Inhibition

| Target | Substrate | IC50 | Reference |

| SMYD2 | p53 peptide | <15 nM | [1][6] |

| SMYD2 | H4 peptide | 31 nM | [1] |

Table 2: Cellular Inhibition of p53 Methylation

| Cell Line | Assay | Incubation Time | IC50 | Reference |

| U2OS | SMYD2-mediated p53 Lys370 methylation | 28 hours | 0.6 µM | [1] |

| HEK293 | SMYD2-mediated p53 Lys370 methylation | 28 hours | < 1 µM | [4] |

| KYSE-150 | p53 Lys370 methylation | Not Specified | 0.6 µM | [4] |

Table 3: Anti-proliferative Activity

| Cell Line | Cancer Type | Incubation Time | IC50 | Reference |

| KYSE-150 | Esophageal Squamous Cell Carcinoma (ESCC) | 3-7 days | 1.5 µM | [1] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 48 hours | 2.13 µg/mL | [7] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 72 hours | 0.71 µg/mL | [7] |

| Ovarian Cancer Cell Lines | Ovarian Cancer | Not Specified | 1.77 - 2.90 µM | [7][8] |

| Various Breast Cancer Cell Lines | Breast Cancer | 3-7 days | Proliferation inhibited | [1][3] |

| Various Hepatocellular Carcinoma (HCC) Cell Lines | Hepatocellular Carcinoma | 3-7 days | Proliferation inhibited | [1] |

Experimental Protocols

Protocol 1: Inhibition of p53 Methylation in Cell Culture

This protocol describes how to assess the inhibitory effect of LLY-507 on SMYD2-mediated p53 methylation in a cellular context.

Materials:

-

Cell line of interest (e.g., U2OS, HEK293)

-

Complete cell culture medium

-

LLY-507 (stock solution in DMSO)

-

Transfection reagent (for overexpression studies)

-

Plasmids for FLAG-tagged p53 and SMYD2 (optional)

-

RIPA lysis buffer

-

Proteinase and phosphatase inhibitors

-

Antibodies: anti-p53 (total), anti-p53-K370me1, anti-FLAG, anti-SMYD2, and appropriate secondary antibodies.

-

Western blot or ELISA reagents

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Transfection (Optional): For cell lines with low endogenous p53 or SMYD2, co-transfect with FLAG-tagged p53 and SMYD2 expression vectors.[6]

-

LLY-507 Treatment: The day after seeding (or transfection), treat the cells with a range of LLY-507 concentrations (e.g., 0.03 µM to 10 µM).[1] A DMSO vehicle control should be included.

-

Incubation: Incubate the cells for 28 hours.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Analysis:

-

Western Blot: Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4] Probe the membrane with primary antibodies against total p53 and mono-methylated p53 (K370me1). Normalize the methylated p53 signal to the total p53 signal.

-

Cell-Based ELISA: Utilize a sandwich ELISA with antibodies specific for total p53 and p53-K370me1 to quantify the levels of methylated p53.[4]

-

Protocol 2: Cell Proliferation Assay

This protocol is designed to evaluate the anti-proliferative effects of LLY-507 on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., ESCC, HCC, breast cancer, or NSCLC cell lines)

-

Complete cell culture medium

-

96-well clear-bottom plates

-

LLY-507 (stock solution in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density for the planned incubation period.

-

LLY-507 Treatment: The following day, treat the cells with a serial dilution of LLY-507 (e.g., 0 to 20 µM).[1] Include a DMSO vehicle control.

-

Incubation: Incubate the plates for 3 to 7 days.[1][4] The optimal incubation time may vary between cell lines.

-

Cell Viability Measurement: At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the IC50 value.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. LLY-507, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]

- 3. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Detecting p53 Lys370 Methylation via Western Blot Using LLY-507

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Its function is intricately modulated by a variety of post-translational modifications, including methylation. The monomethylation of p53 at lysine 370 (p53K370me1) by the lysine methyltransferase SMYD2 has been identified as a key regulatory event. This document provides a detailed protocol for the detection of p53 Lys370 methylation using Western blotting, and for investigating its inhibition by LLY-507, a potent and selective small molecule inhibitor of SMYD2.[1][2][3] These application notes are designed to guide researchers in accurately assessing the impact of SMYD2 inhibition on p53 methylation status in a cellular context.

Introduction

The p53 signaling pathway is a cornerstone of cancer research, with its disruption being a hallmark of many human cancers.[4][5] Post-translational modifications of p53 are crucial for the fine-tuning of its activity.[6][7] Methylation of p53 at lysine 370, catalyzed by SMYD2, has been shown to play a role in regulating p53's transcriptional activity.[8] LLY-507 has emerged as a valuable chemical probe for studying the biological roles of SMYD2.[1][2] It is a cell-active, potent, and selective inhibitor of SMYD2, demonstrating submicromolar potency in reducing p53 Lys370 monomethylation in cells.[1][2] This protocol details the use of LLY-507 in cell-based assays to modulate p53K370me1 levels, followed by detection using Western blot analysis.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the SMYD2-mediated p53 methylation pathway and the experimental workflow for its investigation using LLY-507.

Caption: SMYD2-mediated methylation of p53 at Lys370 and its inhibition by LLY-507.

Caption: A streamlined workflow for Western blot analysis of p53 Lys370 methylation.

Quantitative Data Summary

The inhibitory effect of LLY-507 on p53 Lys370 monomethylation has been demonstrated across different cell lines and assay formats. The following table summarizes the key quantitative findings.

| Cell Line | Assay Type | LLY-507 Concentration Range | Key Finding | Reference |

| HEK293 (transiently transfected with FLAG-SMYD2 and FLAG-p53) | Western Blot | 0 - 2.5 µM | Concentration-dependent inhibition of p53 Lys370me1 (IC50 < 1 µM) | [1][9] |

| U2OS (transfected with SMYD2) | Cell-based ELISA | Not specified | IC50 = 0.6 µM after 15 hours of treatment | [9][10] |

| KYSE-150 (stably expressing FLAG-SMYD2) | Meso Scale Discovery sandwich ELISA | Not specified | IC50 = 0.6 µM | [9][10] |

| KYSE-150 (stably expressing FLAG-SMYD2) | Western Blot | 5 µM | Time-dependent decrease in p53 Lys370 monomethylation | [9][10] |

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect p53 Lys370 methylation following treatment with LLY-507.

Materials and Reagents:

-

Cell Lines: HEK293, U2OS, or KYSE-150 cells.

-

Plasmids (optional): FLAG-tagged p53 and FLAG-tagged SMYD2 expression vectors.

-

Transfection Reagent: e.g., Lipofectamine® 2000.

-

LLY-507: SMYD2 inhibitor.

-

Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: e.g., BCA Protein Assay Kit.

-

SDS-PAGE Gels: e.g., 10% polyacrylamide gels.

-

PVDF Membrane.

-

Transfer Buffer.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Anti-p53 (Mono Methyl Lys370) antibody.

-

Anti-p53 antibody (total p53).

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-α-tubulin).

-

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Chemiluminescent Substrate.

-

Western Blot Imaging System.

Procedure:

-

Cell Culture and Treatment: a. Seed 2 x 10^5 HEK293 cells per well in 6-well plates.[11] b. (Optional) The following day, co-transfect cells with FLAG-tagged p53 and FLAG-tagged SMYD2 plasmids using a suitable transfection reagent according to the manufacturer's instructions.[11] c. After 24 hours, treat the cells with a range of LLY-507 concentrations (e.g., 0, 0.1, 0.5, 1, 2.5, 5 µM) for 24-28 hours.[11] For time-course experiments, a single concentration (e.g., 5 µM) can be used for different durations.[9]

-

Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11] b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. d. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay or a similar method.

-

SDS-PAGE and Protein Transfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-PAGE gel.[11][12] c. Run the gel until adequate separation is achieved. d. Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[11][12]

-

Immunoblotting: a. Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[13] b. Incubate the membrane with the primary antibody against p53K370me1, diluted in blocking buffer, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the signal using an imaging system.

-

Stripping and Reprobing (Optional): a. To normalize for total p53 and loading controls, the membrane can be stripped and reprobed. b. Incubate the membrane with a mild stripping buffer. c. Wash thoroughly and re-block the membrane. d. Repeat the immunoblotting procedure with antibodies against total p53 and a loading control (e.g., GAPDH).

Conclusion

This document provides a comprehensive guide for the detection of p53 Lys370 methylation and its modulation by the SMYD2 inhibitor LLY-507. The detailed Western blot protocol, along with the summarized quantitative data and pathway diagrams, offers a valuable resource for researchers investigating the role of p53 methylation in cellular processes and for those in the field of drug development targeting epigenetic modifiers. Adherence to this protocol will enable the generation of robust and reproducible data, contributing to a deeper understanding of p53 biology and the therapeutic potential of SMYD2 inhibition.

References

- 1. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. strategian.com [strategian.com]

- 5. researchgate.net [researchgate.net]

- 6. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 7. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylation-Acetylation Interplay Activates p53 in Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. p53 Antibody [ABIN4902067] - for Human WB, ELISA [antibodies-online.com]

- 13. resources.novusbio.com [resources.novusbio.com]

Application Notes and Protocols for CellTiter-Glo® Assay with LLY-507

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to assess the anti-proliferative effects of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.

Introduction

LLY-507 is a cell-active small molecule that selectively inhibits SMYD2, a lysine methyltransferase implicated in cancer pathogenesis.[1][2][3] SMYD2 catalyzes the monomethylation of several protein substrates, including the tumor suppressor p53.[1][3] By inhibiting SMYD2, LLY-507 can modulate downstream cellular processes, leading to a dose-dependent inhibition of proliferation in various cancer cell lines, such as those from esophageal, liver, and breast cancers.[1][2] The CellTiter-Glo® Luminescent Cell Viability Assay is a robust and sensitive method for quantifying viable cells in culture.[4][5] This homogeneous "add-mix-measure" assay determines the number of metabolically active cells by measuring ATP levels, which are directly proportional to cell viability.[4][5] The assay's simplicity and high-throughput compatibility make it an ideal tool for evaluating the cytotoxic and cytostatic effects of compounds like LLY-507.

LLY-507 Signaling Pathway

LLY-507 exerts its biological effects by inhibiting the enzymatic activity of SMYD2. A primary target of SMYD2 is the tumor suppressor protein p53. SMYD2-mediated monomethylation of p53 is a post-translational modification that can influence its function. By blocking this methylation, LLY-507 can impact p53-regulated pathways, ultimately leading to a reduction in cancer cell proliferation.

Experimental Protocols

This section details the methodology for assessing the anti-proliferative effects of LLY-507 using the CellTiter-Glo® assay.

Materials

-

LLY-507 (appropriate stock solution in DMSO)

-

Cancer cell lines of interest (e.g., KYSE-150, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Sterile, opaque-walled 96-well or 384-well microplates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Cell Seeding

-

Culture cancer cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh complete medium.

-

Perform a cell count to determine cell concentration.

-

Dilute the cell suspension to the desired seeding density (e.g., 1,000-5,000 cells/well for a 96-well plate).

-

Seed the cells into the wells of an opaque-walled microplate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

LLY-507 Treatment

-

Prepare a serial dilution of LLY-507 in complete cell culture medium. It is recommended to perform a dose-response curve with concentrations ranging from sub-micromolar to low micromolar (e.g., 0.1 µM to 10 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest LLY-507 concentration.

-

Carefully remove the medium from the wells and add the medium containing the different concentrations of LLY-507 or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours or 7 days). Studies have shown that longer incubation times may reveal more pronounced anti-proliferative effects.[1]

CellTiter-Glo® Assay Procedure

-

Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

-

Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent. Mix gently by inversion until the substrate is fully dissolved.

-

Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2]

-

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium in a 96-well plate).[6]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2]

-